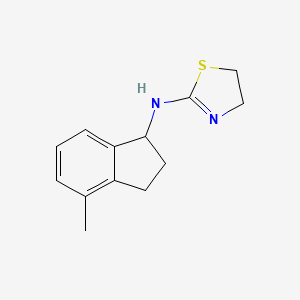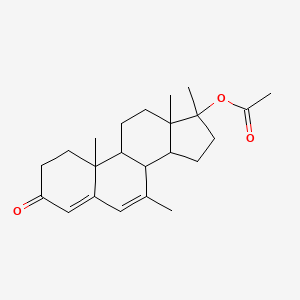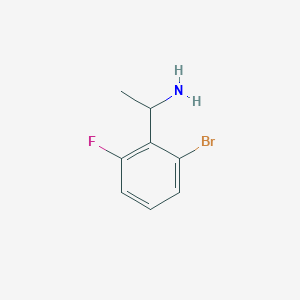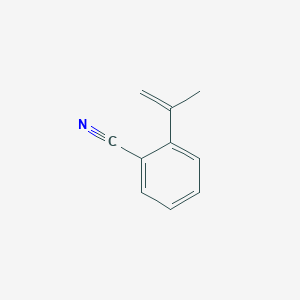![molecular formula C38H51N5O7SSi2 B12287042 O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phenyl-9-Hydroxy-8-(4-Phenylmethoxy-5a,6-Dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-Tetra(propan-2-yl)-6,6a,8,9a-Tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-carbothioat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von O-Phenyl-9-Hydroxy-8-(4-Phenylmethoxy-5a,6-Dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-Tetra(propan-2-yl)-6,6a,8,9a-Tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-carbothioat umfasst mehrere Schritte. Der erste Schritt beinhaltet typischerweise die Bildung der Kernstruktur durch eine Reihe von Cyclisierungsreaktionen. Die Einführung der Phenyl- und Methoxygruppen erfolgt durch Substitutionsreaktionen unter Verwendung geeigneter Reagenzien unter kontrollierten Bedingungen. Der letzte Schritt beinhaltet die Addition der Carbothioatgruppe, die typischerweise unter Verwendung von Thiolreagenzien in Gegenwart eines Katalysators durchgeführt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde eine Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Skalierung der Reaktionsbedingungen, die Verwendung effizienter Katalysatoren und den Einsatz von Reinigungsverfahren wie Chromatographie und Umkristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
O-Phenyl-9-Hydroxy-8-(4-Phenylmethoxy-5a,6-Dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-Tetra(propan-2-yl)-6,6a,8,9a-Tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-carbothioat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um Alkohole oder Amine zu bilden.
Substitution: Die Phenyl- und Methoxygruppen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene und Alkylierungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Hydroxylgruppe zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
O-Phenyl-9-Hydroxy-8-(4-Phenylmethoxy-5a,6-Dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-Tetra(propan-2-yl)-6,6a,8,9a-Tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-carbothioat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Additiv in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von O-Phenyl-9-Hydroxy-8-(4-Phenylmethoxy-5a,6-Dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-Tetra(propan-2-yl)-6,6a,8,9a-Tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-carbothioat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab.
Wissenschaftliche Forschungsanwendungen
O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen weist O-Phenyl-9-Hydroxy-8-(4-Phenylmethoxy-5a,6-Dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-Tetra(propan-2-yl)-6,6a,8,9a-Tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-carbothioat einzigartige strukturelle Merkmale auf, die zu seinen besonderen Eigenschaften und Anwendungen beitragen. Ähnliche Verbindungen umfassen andere Imidazo[2,1-b]purin-Derivate und Furo[3,2-f][1,3,5,2,4]trioxadisilocin-Derivate, die unterschiedliche funktionelle Gruppen und biologische Aktivitäten aufweisen können.
Eigenschaften
Molekularformel |
C38H51N5O7SSi2 |
|---|---|
Molekulargewicht |
778.1 g/mol |
IUPAC-Name |
O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate |
InChI |
InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3 |
InChI-Schlüssel |
NTZQXSVPOWRSLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)

![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)

![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)

![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)



![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
